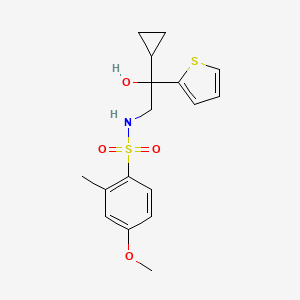
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H21NO4S2 and its molecular weight is 367.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by several key structural features:
- Cyclopropyl Group : This contributes to the compound's unique reactivity and interaction with biological targets.
- Thiophene Ring : Known for its electron-rich properties, the thiophene moiety may enhance biological activity through π-π stacking interactions.
- Methoxy and Sulfonamide Functionalities : These groups are often associated with increased solubility and bioavailability.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₁O₄S |
| Molecular Weight | 355.4 g/mol |
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed based on current research:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways. For instance, compounds with similar structures have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential neuropharmacological applications .
- Receptor Modulation : It may modulate receptor activities, particularly those involved in neurotransmission. Research on related compounds suggests that structural modifications can lead to selectivity for specific receptor subtypes, such as the serotonin 5-HT₂C receptor .
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For example, benzamide derivatives have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth . The sulfonamide group in this compound may enhance its ability to interfere with cancer cell signaling pathways.
Neuropharmacological Effects
The potential for neuropharmacological applications is significant. Compounds similar to this compound have demonstrated antipsychotic-like effects in animal models, suggesting that this compound may also possess similar properties .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that related compounds can significantly inhibit AChE and BChE, with IC₅₀ values indicating varying degrees of potency. For example, certain derivatives exhibited IC₅₀ values lower than established drugs like rivastigmine .
- Molecular Docking Studies : Computational studies suggest that the compound's unique structure allows for favorable interactions at enzyme active sites, enhancing its inhibitory potential against cholinesterases.
- Cytotoxicity Assessments : Preliminary cytotoxicity studies indicate that while some derivatives show mild toxicity towards HepG2 liver cells, their selectivity indexes suggest potential for therapeutic use without significant off-target effects .
特性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-12-10-14(22-2)7-8-15(12)24(20,21)18-11-17(19,13-5-6-13)16-4-3-9-23-16/h3-4,7-10,13,18-19H,5-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZFSBMEEZJFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













